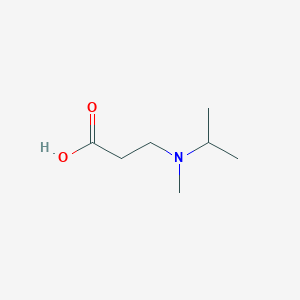

3-(Isopropyl(methyl)amino)propanoic acid

Vue d'ensemble

Description

“3-(Isopropyl(methyl)amino)propanoic acid” is a compound that is not well-documented in the literature. It is a derivative of propanoic acid, which is a common organic compound . The compound has an isopropyl and a methyl group attached to an amino group, which is then attached to the propanoic acid .

Applications De Recherche Scientifique

Hydrogen Bonding and Structural Studies

A study by Podjed and Modec (2022) on amino alcohols, including derivatives similar to 3-(Isopropyl(methyl)amino)propanoic acid, revealed insights into hydrogen bonding and polymorphism when reacted with quinaldinate. The research focused on the structural analysis of salts formed from such reactions, highlighting the significance of hydrogen bonding and π∙∙∙π stacking interactions in determining the distinct connectivity motifs of the compounds. This study emphasizes the structural diversity and complexity of amino alcohol salts, contributing to a deeper understanding of their potential applications in scientific research (Podjed & Modec, 2022).

Modification and Skin Permeability Enhancement

Ossowicz-Rupniewska et al. (2022) explored the modification of (RS)-2-[4-(2-methylpropyl)phenyl] propanoic acid with amino acid isopropyl esters, aiming to enhance skin permeability. This research underscores the impact of chemical modifications on the drug's properties, potentially leading to more effective therapeutic agents with improved delivery characteristics (Ossowicz-Rupniewska et al., 2022).

Asymmetric Synthesis Applications

The work of Narsaiah and Kumar (2011) on the asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate showcases the utility of hydrolytic kinetic resolution methods in achieving enantiopure compounds. This methodological approach demonstrates the compound's relevance in scientific research, particularly in the synthesis of pharmacologically active substances (Narsaiah & Kumar, 2011).

Surface Chemistry and Molecular Orientation

Research by Kataoka and Cremer (2006) investigated the orientation of isopropyl groups at the liquid/vapor interface in 2-propanol/water mixtures through vibrational sum frequency spectroscopy. Their findings provide insights into molecular orientation and its relationship with bulk properties, which could have implications for understanding solvent behaviors and enhancing reaction conditions in various scientific applications (Kataoka & Cremer, 2006).

Biodegradation and Environmental Impact

Shi et al. (2017) synthesized and characterized a novel polyaspartic acid derivative with applications in scale and corrosion inhibition, demonstrating significant biodegradability. This research highlights the potential environmental benefits of using biodegradable compounds in industrial processes, contributing to the development of more sustainable practices (Shi et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to interact with their targets, leading to a variety of changes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives, which are structurally similar to this compound, have been found to influence a variety of biological processes . For example, indole-3-propionic acid, a gut microbiota-derived metabolite of tryptophan, has been shown to improve blood glucose and increase insulin sensitivity, inhibit liver lipid synthesis and inflammatory factors, correct intestinal microbial disorders, maintain the intestinal barrier, and suppress the intestinal immune response .

Result of Action

Indole derivatives, which share structural similarities with this compound, have been found to exhibit a variety of biological activities . For instance, indole-3-propionic acid has been shown to attenuate diastolic dysfunction, metabolic remodeling, oxidative stress, inflammation, gut microbiota dysbiosis, and intestinal epithelial barrier damage in a mouse model of heart failure with preserved ejection fraction .

Action Environment

It’s worth noting that the gut microbiota, diet, and other environmental factors can significantly influence the synthesis and action of gut microbiota-derived metabolites .

Propriétés

IUPAC Name |

3-[methyl(propan-2-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)8(3)5-4-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGOTIIKBRFGIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopropyl(methyl)amino)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B3118880.png)

![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)

![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)

![N-[(2S)-1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl]propanamide](/img/structure/B3118947.png)